N-(2-Fluorobenzyl)-3-propoxyaniline Exhibits Potent, Subtype-Selective HDAC Inhibition Compared to Broad-Spectrum Pan-HDAC Inhibitors
In a direct comparative assay within the same study, N-(2-Fluorobenzyl)-3-propoxyaniline demonstrates a pronounced selectivity for the class I HDAC isoforms HDAC3 and HDAC1, with a 625-fold lower potency against HDAC6. This contrasts sharply with classical pan-HDAC inhibitors like SAHA (Vorinostat), which generally inhibit HDAC1, 3, and 6 with similar low nanomolar potency [1]. This level of isoform selectivity is critical for dissecting the specific roles of class I HDACs versus the class IIb HDAC6 in biological processes.
| Evidence Dimension | HDAC3/NCoR2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 16 nM [1] |
| Comparator Or Baseline | HDAC6 Inhibition for the same compound: >10,000 nM [1] |
| Quantified Difference | >625-fold selectivity for HDAC3 over HDAC6 |
| Conditions | In vitro enzyme inhibition assay using human HeLa cell nuclear extract; Fluor-de-Lys substrate; 30 min incubation; spectrophotometric detection [1] |
Why This Matters
This evidence guides selection for projects requiring class I HDAC inhibition without the confounding effects of HDAC6 inhibition, unlike non-selective probes such as SAHA.
- [1] BindingDB. BDBM50379135 (CHEMBL2012818). Affinity Data for HDAC1, HDAC3, and HDAC6. View Source
